Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
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Overview
Description
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple phosphonate groups and sulfur-nitrogen linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) typically involves the reaction of propane-1,3-diylbis(azanediylsulfanediyl) with tetrapropan-2-yl phosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate groups can be reduced to phosphines under specific conditions.
Substitution: The nitrogen atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.
Scientific Research Applications
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) involves its interaction with molecular targets through its phosphonate and sulfur-nitrogen groups. These groups can form strong bonds with metal ions and other molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
- Tetraethyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
- Tetrabutyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
Uniqueness
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) is unique due to its specific alkyl groups and the resulting steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl groups.
Properties
CAS No. |
65064-31-5 |
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Molecular Formula |
C15H36N2O6P2S2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N,N'-bis[di(propan-2-yloxy)phosphorylsulfanyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H36N2O6P2S2/c1-12(2)20-24(18,21-13(3)4)26-16-10-9-11-17-27-25(19,22-14(5)6)23-15(7)8/h12-17H,9-11H2,1-8H3 |
InChI Key |
KLQWPQKAFWXWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SNCCCNSP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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